N-(2-cyano-4,5-dimethoxyphenyl)-2-(morpholin-4-yl)acetamide
Overview
Description
N-(2-cyano-4,5-dimethoxyphenyl)-2-(morpholin-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyano group, two methoxy groups, and a morpholine ring attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)-2-(morpholin-4-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the cyano group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group is replaced by a cyano group.
Introduction of methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the morpholine ring: This step might involve a nucleophilic substitution reaction where a halogenated precursor is reacted with morpholine.
Formation of the acetamide backbone: This can be achieved through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyano-4,5-dimethoxyphenyl)-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups could yield aldehydes or carboxylic acids, while reduction of the cyano group would yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in the areas of cancer or neurological disorders.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)-2-(morpholin-4-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group, methoxy groups, and morpholine ring could all contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyano-4,5-dimethoxyphenyl)-2-(piperidin-4-yl)acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-(2-cyano-4,5-dimethoxyphenyl)-2-(pyrrolidin-4-yl)acetamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in N-(2-cyano-4,5-dimethoxyphenyl)-2-(morpholin-4-yl)acetamide might confer unique properties such as increased solubility or specific binding interactions compared to similar compounds with different ring structures.
Properties
IUPAC Name |
N-(2-cyano-4,5-dimethoxyphenyl)-2-morpholin-4-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-20-13-7-11(9-16)12(8-14(13)21-2)17-15(19)10-18-3-5-22-6-4-18/h7-8H,3-6,10H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIOHHFSTGSHNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=O)CN2CCOCC2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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